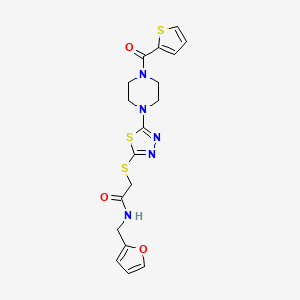

N-(furan-2-ylmethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(furan-2-ylmethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring:

- A 1,3,4-thiadiazole core substituted at position 5 with a piperazine moiety bearing a thiophene-2-carbonyl group.

- A thioether linkage (-S-) at position 2 of the thiadiazole, connected to an acetamide group.

- The acetamide nitrogen is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S3/c24-15(19-11-13-3-1-9-26-13)12-28-18-21-20-17(29-18)23-7-5-22(6-8-23)16(25)14-4-2-10-27-14/h1-4,9-10H,5-8,11-12H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJPLXNTJQZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Structural Overview

The compound features:

- Furan ring : Known for its diverse biological activities.

- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.

- Piperazine ring : Often linked to central nervous system activity and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan rings exhibit substantial antibacterial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Comparative Antimicrobial Efficacy

In vitro studies have demonstrated that the presence of electron-withdrawing groups in the structure enhances antibacterial activity. For example, compounds with chloro or trifluoromethyl groups showed improved efficacy against S. aureus at concentrations as low as 15.6 µg/ml .

Anticancer Activity

This compound also exhibits promising anticancer properties. Studies have indicated that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines.

Efficacy Against Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | Observed Effect |

|---|---|---|

| A549 (Lung cancer) | 100 - 1000 | Significant reduction in cell viability observed via MTT assay |

| T47D (Breast cancer) | 100 - 1000 | Induction of apoptosis noted in treated cells |

| PC3 (Prostate cancer) | 100 - 1000 | Cell cycle arrest at G1 phase detected |

The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, compounds with a similar structural framework have been shown to induce apoptosis through caspase activation in cancer cells .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : Binding to various receptors could modulate cellular responses leading to reduced growth or increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

- Antibacterial Studies : A study found that a series of thiadiazole derivatives exhibited MIC values lower than standard antibiotics against E. coli and S. aureus, indicating superior antibacterial potency .

- Anticancer Studies : Research on related compounds showed that modifications at the thiadiazole position significantly impacted cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiophene rings exhibit notable antimicrobial properties. The unique structure of N-(furan-2-ylmethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogenic microorganisms by disrupting their metabolic pathways or cell wall synthesis .

Anticancer Potential

The compound has been investigated for its anticancer properties. The presence of the piperazine ring is known to enhance the selectivity and potency of anticancer agents. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available furan derivatives and thiophene carboxylic acids.

- Reaction Conditions : Solvents such as dimethyl sulfoxide (DMSO) or dioxane are commonly used under controlled temperature conditions to optimize yield and purity.

-

Characterization Techniques : The final product is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structural integrity and purity of the synthesized compound .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

- Antitubercular Activity : A study demonstrated that derivatives with similar structural motifs exhibited significant antitubercular activity by targeting specific bacterial enzymes involved in cell wall biosynthesis.

- Inhibition of Tumor Growth : Another research effort revealed that related compounds could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The target compound shares its 1,3,4-thiadiazole backbone with several analogs (Table 1). Key structural variations include:

- Substituents on the thiadiazole ring : Position 5 substitutions (e.g., aryl, piperazine derivatives) dominate bioactivity profiles.

- Linker groups: Thioether (-S-) vs. amine (-NH-) or imino (-N=) linkages.

- Piperazine modifications : The presence of thiophene-2-carbonyl distinguishes it from analogs with fluorophenyl, furan-carbonyl, or benzyl groups.

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Physicochemical Properties

Key physicochemical data from analogs (Table 2) highlight trends:

- Melting Points : Thiadiazole derivatives typically exhibit high melting points (162–228°C), influenced by substituent polarity and crystallinity . The target compound’s thiophene and furan groups may lower its melting point compared to chlorophenyl analogs (e.g., 4g: 203–205°C) due to reduced symmetry.

- Elemental Analysis : Nitrogen content ranges from 13.12% (4i) to 16.22% (4g), correlating with piperazine and acetamide groups. The target compound’s nitrogen content is expected to align with piperazine-containing analogs (~16%) .

Table 2: Physicochemical Data of Selected Compounds

*Predicted based on structural analogs.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, piperazine coupling, and thioacetamide functionalization. Key optimization strategies include:

- Temperature Control : Maintain 60–80°C during thiadiazole cyclization to avoid side-product formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thiophene-2-carbonyl piperazine coupling to enhance solubility and reaction efficiency .

- Catalyst Use : Employ triethylamine (TEA) as a base in thioacetamide formation to neutralize HCl byproducts and drive the reaction .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- 1H NMR : Identify furan protons (δ 6.2–7.4 ppm), thiadiazole protons (δ 8.1–8.3 ppm), and piperazine NH (δ 2.8–3.5 ppm) .

- 13C NMR : Confirm carbonyl groups (thiophene-2-carbonyl at δ 165–170 ppm, acetamide carbonyl at δ 168–172 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ peaks (theoretical m/z ~550–560) .

- IR Spectroscopy : Verify thioamide C=S (1050–1150 cm⁻¹) and carbonyl C=O (1650–1700 cm⁻¹) stretches .

Q. What functional groups dictate its reactivity in biological assays?

- Methodological Answer : Key functional groups include:

- Thiadiazole Ring : Participates in π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .

- Thioacetamide Group : Acts as a hydrogen-bond donor/acceptor for target binding .

- Furan and Thiophene Moieties : Enhance lipophilicity and membrane permeability .

- Piperazine Linker : Facilitates conformational flexibility for target engagement .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise due to metabolic instability or poor bioavailability. Strategies include:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative cleavage of the thiadiazole ring in liver microsomes) .

- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .

- PK/PD Modeling : Correlate in vitro IC50 values with in vivo exposure metrics (AUC, Cmax) using compartmental models .

Q. What computational methods predict its interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses with CYP3A4 (PDB ID: 1TQN). Focus on residues like Phe304 and Arg105 that interact with the thiophene moiety .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models on datasets of thiadiazole derivatives to predict metabolic liability (e.g., rapid CYP2D6 oxidation) .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 of the thiadiazole to direct electrophilic substitution to position 2 .

- Protection/Deprotection : Use Boc-protected piperazine to prevent unwanted nucleophilic attack during coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) and improve regioselectivity via controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.